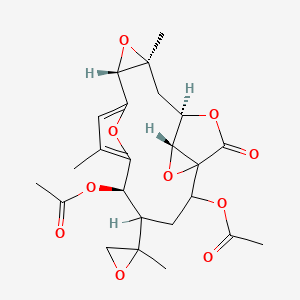

Bipinnatin C

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Bipinnatin C is a naturally occurring marine neurotoxin belonging to the family of lophotoxins. It is a furanocembranoid diterpene isolated from the gorgonian octocoral Pseudopterogorgia bipinnata. This compound is known for its unique chemical structure and significant biological activities, including its ability to irreversibly inhibit nicotinic acetylcholine receptors .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The total synthesis of Bipinnatin C involves several key steps, including oxidation, ring closure, and isomerization. One of the notable synthetic routes includes the use of hydrogen peroxide for nucleophilic epoxidation, followed by selective oxidation using m-chloroperbenzoic acid (m-CPBA) to form the furan and butenolide within the 14-membered ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to the complexity of its synthesis and the specificity of its natural sources. Most of the available information pertains to laboratory-scale synthesis rather than large-scale industrial production.

Analyse Des Réactions Chimiques

Types of Reactions

Bipinnatin C undergoes various chemical reactions, including:

Oxidation: Utilizes reagents like hydrogen peroxide and m-CPBA.

Reduction: Can be achieved using triethylsilane.

Substitution: Involves reagents such as methanol under acidic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-CPBA.

Reduction: Triethylsilane.

Substitution: Methanol under acidic conditions.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, such as rubifolide and other furanocembranoid derivatives .

Applications De Recherche Scientifique

Bipinnatin C has several scientific research applications, including:

Chemistry: Used as a model compound for studying complex organic synthesis and reaction mechanisms.

Biology: Investigated for its role in marine biology and its interactions with marine organisms.

Medicine: Studied for its potential as a neurotoxin and its effects on nicotinic acetylcholine receptors.

Mécanisme D'action

Bipinnatin C exerts its effects by irreversibly inhibiting nicotinic acetylcholine receptors. It forms a covalent bond with a tyrosine residue at position 190 in the alpha-subunit of the receptor. This inhibition is unique because it selectively targets one of the two acetylcholine-binding sites on the receptor, making it a valuable tool for pharmacological investigations .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Bipinnatin A

- Bipinnatin B

- Bipinnatin J

- Lophotoxin

Uniqueness

Bipinnatin C is unique among its analogs due to its specific structure and the distinct manner in which it inhibits nicotinic acetylcholine receptors. Unlike other bipinnatins, this compound has a lower bimolecular reaction constant for the interaction with the receptor, indicating a different binding affinity and mechanism of action .

Propriétés

Formule moléculaire |

C24H28O10 |

|---|---|

Poids moléculaire |

476.5 g/mol |

Nom IUPAC |

[(5R,10R,12S,14R,15R)-5-acetyloxy-7,12-dimethyl-4-(2-methyloxiran-2-yl)-17-oxo-11,16,18,19-tetraoxapentacyclo[12.2.2.16,9.01,15.010,12]nonadeca-6,8-dien-2-yl] acetate |

InChI |

InChI=1S/C24H28O10/c1-10-6-14-19-22(4,33-19)8-15-20-24(34-20,21(27)32-15)16(29-11(2)25)7-13(23(5)9-28-23)18(17(10)31-14)30-12(3)26/h6,13,15-16,18-20H,7-9H2,1-5H3/t13?,15-,16?,18-,19+,20-,22+,23?,24?/m1/s1 |

Clé InChI |

FXDXTJXKPXLNSW-IZPJRHLFSA-N |

SMILES isomérique |

CC1=C2[C@@H](C(CC(C34[C@H](O3)[C@@H](C[C@]5([C@@H](O5)C(=C1)O2)C)OC4=O)OC(=O)C)C6(CO6)C)OC(=O)C |

SMILES canonique |

CC1=C2C(C(CC(C34C(O3)C(CC5(C(O5)C(=C1)O2)C)OC4=O)OC(=O)C)C6(CO6)C)OC(=O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Benzylsulfanyl)methyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14280566.png)

![1-[(2,2-Dinitrobutoxy)methoxy]-2,2-dinitrobutane](/img/structure/B14280576.png)

![N,N-Di([1,1'-biphenyl]-4-yl)-4'-methyl[1,1'-biphenyl]-4-amine](/img/structure/B14280583.png)

![({N-[3-(Furan-2-yl)acryloyl]glycyl}sulfanyl)acetic acid](/img/structure/B14280586.png)

![11,11a-Dihydro-6aH-benzo[a]fluorene](/img/structure/B14280603.png)